![molecular formula C16H13N3O5S2 B2362959 4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 886936-09-0](/img/structure/B2362959.png)
4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
作用机制
Target of Action
Compounds with similar structures, such as benzo[d]thiazol-2-yl)thiazolidin-4-ones, have been reported to inhibit hiv-1 reverse transcriptase (rt) . RT is an enzyme that plays a crucial role in the replication of HIV-1 .
Mode of Action
Similar compounds have shown to bind to the allosteric center of rt . The most active derivatives of these compounds exhibit an uncompetitive inhibition mode . This means they bind to the enzyme-substrate complex, altering the enzyme’s activity .
Biochemical Pathways
Given the potential target of rt, it can be inferred that the compound may interfere with the viral replication pathway of hiv-1 .
Pharmacokinetics
Similar compounds have been reported to have good thermal and electrochemical stability , which could potentially impact their bioavailability.
Result of Action
Similar compounds have shown to inhibit the activity of rt, thereby potentially preventing the replication of hiv-1 .
Action Environment
Similar compounds have been reported to have good thermal and electrochemical stability , suggesting they may be robust against various environmental conditions.
准备方法
The synthesis of 4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of benzo[d]thiazole to introduce a nitro group at the 6-position.
Amidation: The formation of the benzamide linkage by reacting the sulfonylated nitrobenzothiazole with an appropriate amine.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反应分析
4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The benzothiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and oxidizing agents like hydrogen peroxide.
科学研究应用
Medicinal Chemistry: It has been investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Biology: The compound has been used as a fluorescent probe for imaging biological molecules and cells due to its unique photophysical properties.
Materials Science: It has been explored for its use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Industrial Chemistry:
相似化合物的比较
4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:
2-(benzo[d]thiazol-2-yl)phenol: Known for its use in fluorescent materials and OLEDs.
6-(2-(benzo[d]thiazol-2-yl)hydrazono)hexane-1,2,3,4,5-pentaol: Studied for its corrosion inhibition properties.
4/6-substituted benzo[d]thiazol-2-yl)thiazolidin-4-ones: Investigated for their HIV-1 reverse transcriptase inhibitory activity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific properties and reactivity, making it suitable for diverse applications in medicinal chemistry, materials science, and industrial chemistry.
属性
IUPAC Name |
4-ethylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S2/c1-2-26(23,24)12-6-3-10(4-7-12)15(20)18-16-17-13-8-5-11(19(21)22)9-14(13)25-16/h3-9H,2H2,1H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZJRLGVKBKLQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
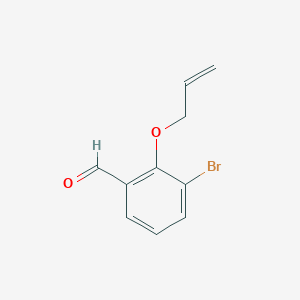
![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methyl-3-phenylacrylamide](/img/structure/B2362878.png)
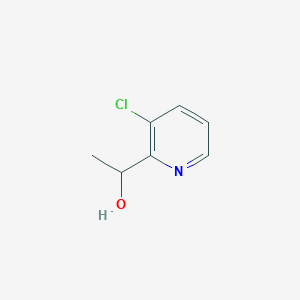
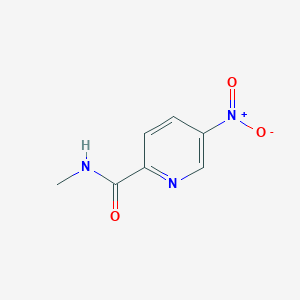
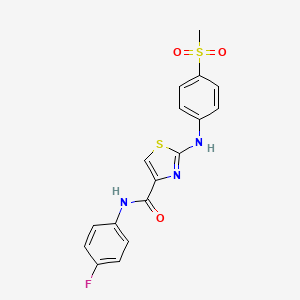
![1-(Pyridine-2-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2362884.png)
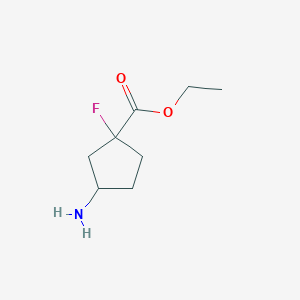
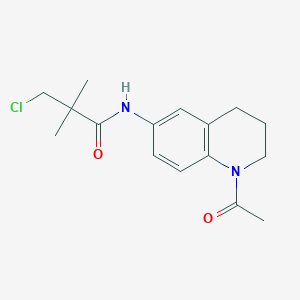
![2-Amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2362887.png)
![N-[(3-methoxyphenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2362889.png)
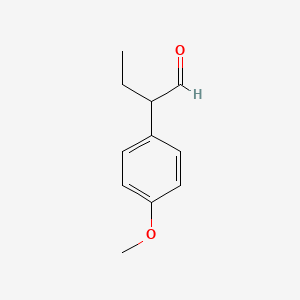
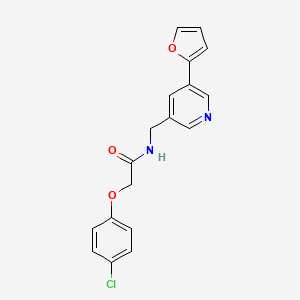
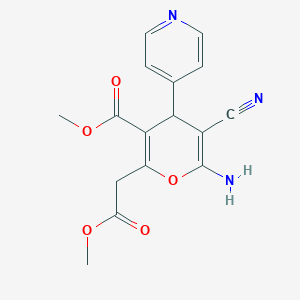
![Methyl 4-[2-amino-3-cyano-6-(2-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2362897.png)
